
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a benzyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and heat.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Oxidation: Hydroxylated pyrazole derivative.
Substitution: Free amine derivative.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of advanced materials, such as polymers or electronic materials, through its incorporation into larger molecular frameworks.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the pyrazole and benzyloxycarbonyl groups.
1H-Pyrazol-5-ylboronic Acid: Similar in that it contains a pyrazole ring and a boronic acid group, but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected Amines: Similar in that they contain the benzyloxycarbonyl group, but lack the pyrazole and boronic acid groups.
Uniqueness: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is unique due to the combination of the pyrazole ring, benzyloxycarbonyl group, and boronic acid group
Eigenschaften
Molekularformel |
C11H11BN2O4 |
|---|---|
Molekulargewicht |
246.03 g/mol |
IUPAC-Name |
(2-phenylmethoxycarbonylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O4/c15-11(14-10(12(16)17)6-7-13-14)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
InChI-Schlüssel |
TVQHMDAZASMXKY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=NN1C(=O)OCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



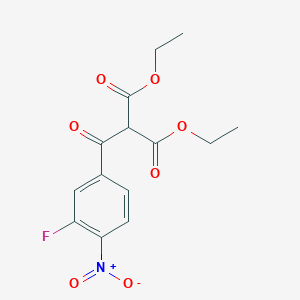
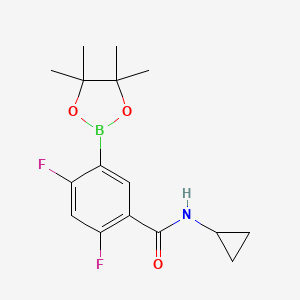
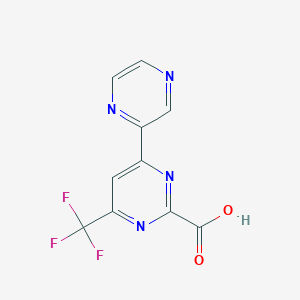
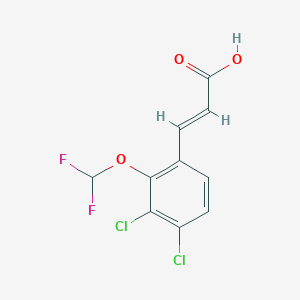
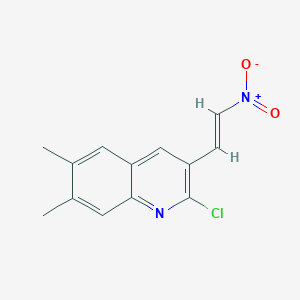
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

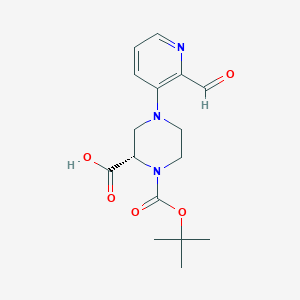
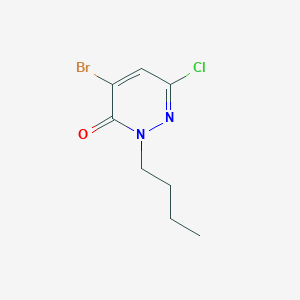
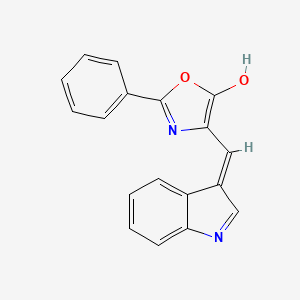


![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
